molecular formula C10H7F3O3 B7855599 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B7855599
M. Wt: 232.16 g/mol
InChI Key: RNYVTJANWYBGPW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- (IUPAC name: (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid), is an α,β-unsaturated carboxylic acid featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. The trifluoromethoxy group is highly electronegative and lipophilic, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVTJANWYBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The Knoevenagel-Doebner reaction is the most widely employed method for synthesizing 3-[4-(trifluoromethoxy)phenyl]acrylic acid. This one-step condensation involves 4-(trifluoromethoxy)benzaldehyde and malonic acid in the presence of a base catalyst.

Procedure:

  • Reagents :

    • 4-(Trifluoromethoxy)benzaldehyde

    • Malonic acid (1.2–2.0 equivalents)

    • Base catalyst (piperidine, pyridine, or DBU)

    • Solvent (pyridine, ethanol, or ionic liquids)

  • Conditions :

    • Reflux (70–120°C) for 3–24 hours.

    • Acidic workup (HCl or acetic acid) to precipitate the product.

Mechanism:

The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated carboxylic acid.

Optimization:

  • Catalyst Selection : Piperidine yields 85% efficiency in pyridine, while DBU in ionic liquids ([bmim]PF₆) achieves 95% yield with recyclable solvents.

  • Solvent Impact : Polar aprotic solvents (e.g., pyridine) enhance reaction rates, whereas ionic liquids reduce byproducts.

Data Table:

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
PiperidinePyridine120385
DBU[bmim]PF₆85495
PyridineEthanol802478

Aldol Condensation with Acetaldehyde

Methodology

This method adapts aldol condensation for direct formation of the α,β-unsaturated system, using acetaldehyde and 4-(trifluoromethoxy)benzaldehyde under basic conditions.

Procedure:

  • Reagents :

    • 4-(Trifluoromethoxy)benzaldehyde

    • Acetaldehyde (2.5 equivalents)

    • Base catalyst (DBU or triethylamine)

    • Solvent (tetrahydrofuran or methanol)

  • Conditions :

    • Room temperature (20–25°C) for 48 hours.

    • Neutralization with dilute HCl and extraction with dichloromethane.

Mechanism:

The base abstracts an α-hydrogen from acetaldehyde, forming an enolate that undergoes nucleophilic addition to the aldehyde. Dehydration yields the acrylic acid.

Optimization:

  • Catalyst Loading : DBU at 20 mol% achieves 75% yield.

  • Solvent Choice : Tetrahydrofuran minimizes side reactions compared to methanol.

Data Table:

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
DBUTetrahydrofuran254875
TEAMethanol257262

Horner-Wadsworth-Emmons Olefination

Methodology

This phosphonate-based approach constructs the α,β-unsaturated system via reaction of 4-(trifluoromethoxy)benzaldehyde with a stabilized phosphonate reagent.

Procedure:

  • Reagents :

    • 4-(Trifluoromethoxy)benzaldehyde

    • Diethyl (carboxyethyl)phosphonate

    • Base (NaH or K₂CO₃)

  • Conditions :

    • Reflux in THF or DMF for 6–12 hours.

Mechanism:

The phosphonate reagent forms a stabilized ylide, which reacts with the aldehyde to form the trans-alkene via a concerted process.

Optimization:

  • Base Strength : Sodium hydride outperforms weaker bases, yielding 80% product.

Data Table:

BaseSolventTemperature (°C)Time (h)Yield (%)Source
NaHTHF65680
K₂CO₃DMF1001265

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the Knoevenagel-Doebner reaction, reducing reaction times from hours to minutes.

Procedure:

  • Reagents :

    • 4-(Trifluoromethoxy)benzaldehyde

    • Malonic acid

    • Piperidine in ethanol.

  • Conditions :

    • Microwave irradiation at 100°C for 20 minutes.

Optimization:

  • Power Settings : 300 W maximizes yield while preventing decomposition.

Data Table:

CatalystSolventPower (W)Time (min)Yield (%)Source
PiperidineEthanol3002090

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Knoevenagel-DoebnerHigh yield (85–95%), one-stepRequires reflux conditionsIndustrial
Aldol CondensationMild conditions, no malonic acidLonger reaction times (48–72 h)Lab-scale
Horner-Wadsworth-EmmonsStereoselective (trans-product)Expensive phosphonate reagentsSpecialty
Microwave-AssistedRapid (20 min), energy-efficientSpecialized equipment requiredPilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents

The trifluoromethoxy group in the compound enhances its pharmacological properties, making it a candidate for developing anticancer drugs. Research has shown that compounds containing the trifluoromethoxy group exhibit increased potency against certain cancer cell lines. For instance, studies on similar compounds have demonstrated that the introduction of this group can significantly enhance the binding affinity to target enzymes involved in cancer progression .

1.2 Anti-inflammatory Properties

Compounds with a trifluoromethoxy substitution have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The structure-activity relationship (SAR) analysis suggests that the trifluoromethoxy group contributes to selective inhibition of COX-2 over COX-1, thus minimizing side effects associated with non-selective COX inhibitors .

Synthesis and Chemical Reactions

2.1 Synthetic Pathways

The synthesis of 2-propenoic acid derivatives often involves various chemical reactions such as:

  • Esterification : Reacting with alcohols to form esters, which can be further modified.
  • Nucleophilic Substitution : Utilizing the electrophilicity of the carbon atom adjacent to the trifluoromethoxy group to introduce other functional groups.

A detailed synthesis pathway for related compounds shows that trifluoromethoxy groups can be introduced via electrophilic aromatic substitution or through coupling reactions using trifluoromethylating agents .

Table 1: Common Synthetic Methods for Trifluoromethoxy Compounds

MethodDescription
Electrophilic Aromatic SubstitutionIntroduction of trifluoromethoxy groups onto aromatic rings.
Nucleophilic SubstitutionReplacement of halides with nucleophiles in trifluoromethoxy compounds.
Cross-Coupling ReactionsUtilization of palladium-catalyzed reactions to form C-C bonds with trifluoromethoxy derivatives.

Case Studies

3.1 FDA-Approved Drugs

A review of FDA-approved drugs containing the trifluoromethoxy group highlights its relevance in pharmaceutical development. For example, Ubrogepant, an FDA-approved drug for migraine treatment, incorporates a similar fluorinated structure that enhances its pharmacokinetic properties and efficacy .

3.2 Anti-allodynic Activity Studies

In animal models, compounds similar to 2-propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- have shown promising results in alleviating pain through dual inhibition mechanisms targeting COX-2 and soluble epoxide hydrolase (sEH). This dual action leads to enhanced anti-allodynic effects compared to traditional single-target drugs .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

(a) 3-[4-(Trimethylsiloxy)phenyl]-2-propenoic acid
  • Structure : The trimethylsiloxy (-OSi(CH₃)₃) group replaces -OCF₃.
  • Impact : The bulky silyl group enhances steric hindrance, reducing reactivity in electrophilic substitutions. It also increases hydrophobicity compared to the polar -OCF₃ group.
  • Applications : Used as a protected intermediate in organic synthesis, whereas the trifluoromethoxy derivative may exhibit greater metabolic stability in bioactive molecules .
(b) 3-[4-(Phenylmethoxy)phenyl]-2-propenoic acid
  • Structure : Phenylmethoxy (-OCH₂C₆H₅) substituent instead of -OCF₃.
  • Impact : The benzyl group adds significant lipophilicity but lacks the electron-withdrawing effects of -OCF₃. This reduces acidity (pKa) compared to the target compound.
  • Applications : Likely used in polymer chemistry or as a UV-absorbing moiety in materials .
(c) 3-(2-Trifluoromethylphenyl)propionic acid
  • Structure : Trifluoromethyl (-CF₃) at the ortho position on the phenyl ring; saturated propionic acid backbone.
  • Impact: The saturated backbone decreases acidity (pKa ~4.8 vs. ~2.5 for α,β-unsaturated acids).
  • Applications : Propionic acid derivatives are common in anti-inflammatory agents .

Halogenated Derivatives

(a) 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
  • Structure : Additional fluorine at the ortho position; saturated carboxylic acid.
  • Impact : The fluorine atom enhances electron-withdrawing effects, increasing acidity. However, the lack of a double bond reduces resonance stabilization, making it less reactive in Michael additions compared to the target compound.
  • Data : Molecular weight = 252.17 g/mol; CAS 1240257-16-2 .
(b) Methyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]propenoate
  • Structure : Bromine at the meta position; methyl ester instead of free acid.
  • Impact: The ester group decreases polarity (logP ~3.5 predicted) and alters hydrolysis kinetics.
  • Data : Boiling point = 314.5±42.0 °C (predicted); density = 1.570 g/cm³ .

Substituent Position and Functional Group Variations

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Para -OCF₃, acrylic acid 232.15 (estimated) High acidity, conjugation stability
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid Ortho/para -F, -OCF₃, propionic acid 252.17 Lower reactivity due to saturation
Methyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]propenoate Meta/ortho -Br, -OCF₃, ester 325.08 Higher lipophilicity, ester stability

Electronic and Reactivity Comparison

  • Acidity : The target compound’s α,β-unsaturated structure lowers pKa (~2.5) compared to saturated analogs (pKa ~4.8 for propionic acid derivatives) due to resonance stabilization of the conjugate base.
  • Reactivity : The trifluoromethoxy group withdraws electrons via inductive effects, polarizing the double bond and enhancing susceptibility to nucleophilic attacks (e.g., in Michael additions).
  • Synthetic Utility : Brominated derivatives (e.g., ) serve as intermediates in Suzuki-Miyaura couplings, whereas fluorine-substituted analogs (e.g., ) are valuable in medicinal chemistry for metabolic stability.

Biological Activity

Overview

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-, also known as a derivative of cinnamic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C10H9F3O2
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 202982-65-8

The trifluoromethoxy group enhances the compound's lipophilicity and may affect its binding affinity to various biological targets.

The biological activity of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- can be attributed to its interaction with specific proteins and enzymes. It is hypothesized that the compound may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. The trifluoromethoxy substitution potentially increases the compound's potency by enhancing interactions with molecular targets such as receptors or enzymes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with evidence indicating the ability to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Data Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces levels of inflammatory markers

Case Studies

  • Antimicrobial Study :
    A study conducted on various derivatives of propenoic acids demonstrated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This was attributed to increased membrane permeability and interaction with bacterial enzymes.
  • Anticancer Research :
    In vitro studies on breast cancer cell lines revealed that 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects :
    A recent investigation highlighted the compound's ability to downregulate TNF-alpha production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Fluorophenyl)prop-2-enoic acidLacks trifluoromethoxy groupModerate anticancer activity
3-(4-Chlorophenyl)prop-2-enoic acidChlorine instead of trifluoromethoxyLower antimicrobial activity
3-(Trifluoromethyl)cinnamic acidTrifluoromethyl groupEnhanced anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid?

  • Synthesis : Utilize nucleophilic aromatic substitution or cross-coupling reactions to introduce the trifluoromethoxy group. For example, coupling 4-(trifluoromethoxy)phenylboronic acid with acrylic acid derivatives under palladium catalysis .
  • Characterization : Employ HPLC for purity assessment (≥95%, as per reagent-grade standards) and NMR (¹H/¹³C/¹⁹F) for structural confirmation. Compare spectral data with NIST reference libraries for trifluoromethoxy-substituted aromatic acids .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Method : Conduct accelerated stability studies using HPLC-UV at 25°C, 40°C, and 60°C across pH 2–8. Monitor degradation products (e.g., decarboxylation or hydrolysis) and correlate with thermochemical data from NIST databases .
  • Reference : Use protocols similar to those for structurally related cinnamic acid derivatives, such as trans-4-hydroxycinnamic acid, where stability was assessed in buffered solutions .

Q. What experimental strategies are recommended for solubility and partition coefficient (logP) determination?

  • Solubility : Perform shake-flask assays in water, DMSO, and ethanol at 25°C. Compare with analogs like 4-(trifluoromethoxy)phenylacetic acid, which showed limited aqueous solubility (logP ~2.8) due to lipophilic substituents .
  • logP : Use reversed-phase HPLC with a C18 column and calibration against standards with known logP values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to probe the role of the trifluoromethoxy group in biological systems?

  • Approach : Synthesize analogs with varying substituents (e.g., methoxy, chloro) and compare their binding affinity in enzyme assays (e.g., phosphatases or kinases). For example, derivatives of 3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid could be tested against PF-06465469-linked targets .
  • Data Analysis : Use molecular docking to map interactions between the trifluoromethoxy group and hydrophobic enzyme pockets .

Q. What computational methods are suitable for modeling the electronic effects of the trifluoromethoxy substituent?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on the aromatic ring. Compare with experimental IR and UV-Vis spectra from NIST datasets to validate computational models .
  • Application : Study how the substituent influences acidity (pKa) of the propenoic acid moiety, critical for designing pH-responsive materials .

Q. How to resolve contradictions in reported spectroscopic data for trifluoromethoxy-substituted compounds?

  • Case Study : If NMR chemical shifts conflict across studies, verify solvent effects (e.g., DMSO vs. CDCl₃) and calibrate instruments using certified reference materials like 3-(4-hydroxyphenyl)propanoic acid .
  • Resolution : Cross-reference with high-purity commercial standards (e.g., >98.0% HLC-grade reagents) to minimize batch variability .

Q. What experimental designs are recommended for assessing biological activity in oxidative stress models?

  • Protocol : Treat cell lines (e.g., HEK293) with the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., CM-H2DCFDA). Include controls like 3-hydroxy-4-methoxycinnamic acid, known for antioxidant properties .
  • Data Interpretation : Use ANOVA to compare ROS inhibition rates and correlate with substituent electronegativity (trifluoromethoxy vs. methoxy groups) .

Tables for Key Data

Property Method Reference Value Source
Purity (HPLC)Reversed-phase C18, UV 254 nm>95.0% (HLC-grade)
logPShake-flask/HPLCEstimated ~2.8–3.2
Thermal Stability (TGA)NIST Thermochemistry DatabaseDecomposition onset: ~200°C
¹⁹F NMR (δ, ppm)DMSO-d₆, 400 MHz-55 to -60 (CF₃O)

Notes

  • Avoid using non-peer-reviewed sources (e.g., BenchChem). Prioritize NIST data, patents, and reagent catalogs for methodological rigor.
  • For advanced studies, integrate multidisciplinary approaches (e.g., synthetic chemistry, computational modeling, and bioassays) to address the compound’s unique trifluoromethoxy-driven properties.

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